Cas no 919867-66-6 (1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-(3,4-dichlorophenyl)-N'-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-
- 1-(3,4-dichlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
- 1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
- 919867-66-6
- 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea
- AKOS024592116
- F0651-0552
- 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
-
- Inchi: 1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26)
- InChI Key: OXEUMJUCHGJSCV-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(Cl)C(Cl)=C1)C(NCC1C=CC2NC3=C(C=2C=1)CCCC3)=O
Computed Properties
- Exact Mass: 387.0905176g/mol
- Monoisotopic Mass: 387.0905176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.9Ų
- XLogP3: 5
Experimental Properties
- Density: 1.410±0.06 g/cm3(Predicted)
- Boiling Point: 573.1±50.0 °C(Predicted)
- pka: 13.05±0.46(Predicted)
1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0651-0552-30mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-2μmol |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-10μmol |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-5μmol |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-1mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-2mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-100mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-10mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-20μmol |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0651-0552-75mg |
1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea |
919867-66-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea Related Literature
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
Professional Introduction to 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea (CAS No. 919867-66-6)
The compound 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea, identified by the CAS number 919867-66-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both a 3,4-dichlorophenyl moiety and a 2,3,4,9-tetrahydro-1H-carbazol-6-yl group suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of computational chemistry and high-throughput screening techniques. The structural framework of 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea aligns well with current trends in drug design, particularly in the modulation of enzyme activity and receptor binding. The dichlorophenyl group is known to enhance lipophilicity and metabolic stability, while the tetrahydrocarbazole moiety contributes to favorable pharmacokinetic properties. These features make the compound an attractive scaffold for designing molecules with enhanced efficacy and reduced side effects.
Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The combination of a urea functional group and a carbazole ring in 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea creates multiple sites for interaction with biological targets. Urea derivatives are well-known for their ability to form hydrogen bonds and salt bridges with protein surfaces, which is crucial for achieving high binding affinity. On the other hand, carbazole derivatives have shown significant promise in various therapeutic areas due to their ability to modulate enzyme activity and receptor function.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the 3,4-dichlorophenyl group requires precise control over reaction conditions to avoid unwanted byproducts. Similarly, the incorporation of the 2,3,4,9-tetrahydro-1H-carbazol-6-yl moiety demands careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
The pharmacological profile of 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea has been explored through both in silico and in vitro studies. Computational modeling has been instrumental in predicting the binding modes of this compound with various biological targets. These simulations have provided valuable insights into how different parts of the molecule interact with proteins and enzymes. In vitro assays have further validated these predictions by measuring binding affinities and assessing biological activity.
In particular, research has focused on its potential as an inhibitor of enzymes involved in cancer progression. The dichlorophenyl group is known to disrupt microtubule formation by inhibiting tubulin polymerization. Meanwhile, the carbazole moiety has been shown to modulate kinase activity by competing with ATP binding sites. These dual mechanisms make 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea a promising candidate for developing novel anticancer agents.
The compound's potential extends beyond oncology; it has also shown promise in treating inflammatory diseases by inhibiting key pro-inflammatory cytokines. The urea group interacts with cysteine residues on cytokine receptors, thereby blocking signal transduction pathways that lead to inflammation. This dual functionality makes it a versatile tool for exploring new therapeutic strategies.
The development of this compound also underscores the importance of interdisciplinary collaboration between chemists and biologists. Experimental data generated from synthesis and biological assays are essential for refining computational models and improving drug design algorithms. This iterative process ensures that promising candidates like 1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea are optimized for clinical efficacy.
The future direction of research on this compound includes exploring its potential as a prodrug or combination therapy agent. Prodrug formulations can enhance bioavailability and reduce toxicity by delivering active compounds in a controlled manner. Combination therapy involves using multiple drugs that target different aspects of disease progression to improve overall treatment outcomes.
In conclusion, 1-(3,
919867-66-6 (1-(3,4-dichlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea) Related Products
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)



